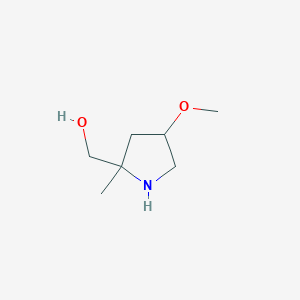
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine
Vue d'ensemble
Description
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine is a chemical compound with the molecular formula C10H11ClN4. It is a derivative of pyrazine, a basic aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine consists of a pyrazine ring substituted with a chlorine atom and an imidazole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrazine derivatives have been synthesized for various purposes, including the creation of novel heterocyclic compounds. For instance, the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether involves generating an intermediate that could potentially be modified to incorporate the 2-isopropyl-1H-imidazol moiety (Collins Michael Raymond et al., 2010).
Biological and Medicinal Applications
- Pyrazoline and benzimidazole derivatives, which are structurally related to the compound , have been explored for their anti-diabetic potential through α-glucosidase inhibition activity. This suggests a potential avenue for research into the biological activities of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine (Farhat Ibraheem et al., 2020).
Surface Protection and Corrosion Inhibition
- Some pyrazine derivatives have been tested for their potential to protect surfaces and inhibit corrosion, indicating possible applications in materials science. For example, 6-substituted 3-chloropyridazine derivatives, which share the chloro- and pyrazine moieties with the compound of interest, have shown effectiveness in protecting mild steel surfaces in corrosive environments (L. Olasunkanmi et al., 2018).
Molecular Docking and Theoretical Studies
- Theoretical and computational studies, including molecular docking, have been employed to understand the interactions and potential applications of pyrazine derivatives. This suggests that similar methods could be used to explore the interactions and potential uses of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine in various biological targets (G. Barlin et al., 1992).
Propriétés
IUPAC Name |
2-chloro-6-(2-propan-2-ylimidazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)10-13-3-4-15(10)9-6-12-5-8(11)14-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZFIUFUONGKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)










